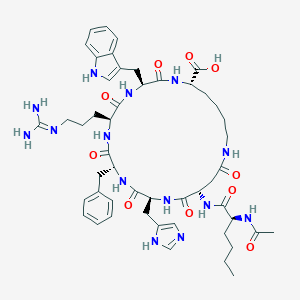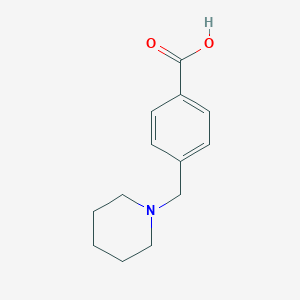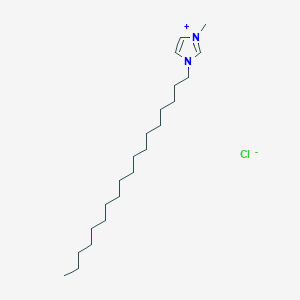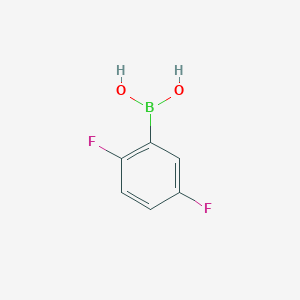
布美拉诺肽
概述
描述
Bremelanotide is a synthetic peptide that acts as a melanocortin receptor agonist. It is primarily used for the treatment of hypoactive sexual desire disorder in premenopausal women. Bremelanotide is known for its ability to activate melanocortin receptors, which play a significant role in sexual arousal and desire .
科学研究应用
Bremelanotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Bremelanotide is used to investigate the role of melanocortin receptors in various physiological processes, including sexual arousal and appetite regulation.
Medicine: It is primarily used for the treatment of hypoactive sexual desire disorder in premenopausal women.
Industry: Bremelanotide is used in the pharmaceutical industry for the development of new therapeutic agents targeting melanocortin receptors.
作用机制
Bremelanotide exerts its effects by activating melanocortin receptors, specifically the MC1R, MC3R, MC4R, and MC5R subtypes. These receptors are involved in various physiological processes, including sexual arousal, appetite regulation, and energy homeostasis. The activation of these receptors leads to the release of neurotransmitters like dopamine, which play a crucial role in sexual desire and arousal .
安全和危害
PT-141 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In the case of severe liver or kidney impairment, Bremelanotide should be used with caution . Bremelanotide should not be used by patients with known cardiovascular conditions or uncontrolled hypertension .
未来方向
As the research on PT-141 peptide continues to evolve, there is immense potential for this compound to make a significant impact in the medical field . With its multifaceted therapeutic effects, PT-141 has the potential to address unmet medical needs in sexual health, weight management, and inflammatory conditions .
生化分析
Biochemical Properties
Bremelanotide interacts with various biomolecules, primarily the melanocortin receptors MC3R and MC4R . These receptors are found in the hypothalamus and are involved in food intake and energy homeostasis . By activating these receptors, Bremelanotide can influence biochemical reactions related to sexual desire and arousal .
Cellular Effects
Bremelanotide has been shown to have significant effects on various types of cells and cellular processes. It operates by binding to melanocortin receptors in the brain, particularly within the hypothalamus . This area is critical for hormonal regulation and motivational behaviors. Upon activation, these receptors trigger a cascade of neurological events, leading to increased sexual desire and arousal .
Molecular Mechanism
The molecular mechanism of Bremelanotide involves its agonistic action on several melanocortin receptors, with the highest affinity for MC1R and MC4R . It is known that MC4R receptors are present in many areas of the central nervous system .
Temporal Effects in Laboratory Settings
The effects of Bremelanotide have been observed to last between 24-72 hours after administration . It is recommended not to use more than two injections weekly . The stability of Bremelanotide is such that un-reconstituted lyophilized powder should be stored under refrigeration .
Dosage Effects in Animal Models
In animal models, Bremelanotide has been shown to have potentially positive effects relating to hemorrhagic shock and reperfusion injury . The peptide can curb bodily irritation brought upon by various pathogens and irritants and can minimize the damage or dysfunction of blood vessels and other associated tissues .
Metabolic Pathways
Bremelanotide is a 7 amino acid peptide, and its metabolism consists of multiple hydrolysis reactions . Approximately 64.8% of a radiolabelled dose is excreted in the urine, and 22.8% of the dose is recovered in the feces .
Transport and Distribution
Bremelanotide is typically administered via subcutaneous injection, meaning it is injected into the fatty tissue just beneath the skin . This method allows for the peptide to be transported and distributed within cells and tissues.
Subcellular Localization
The subcellular localization of Bremelanotide is primarily within the central nervous system, where it acts on melanocortin receptors . The peptide initiates its action in the hypothalamus, leading to downstream effects on sexual desire and arousal .
准备方法
Bremelanotide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cyclization to form the final peptide structure. The process includes the use of various reagents such as Fmoc-protected amino acids, coupling agents like HOBt and DIC, and deprotection agents like piperidine .
For industrial production, a solid-liquid phase synthesis method is often employed. This method involves synthesizing dipeptide fragments in the liquid phase and coupling them to a solid resin. The final product is obtained through cyclization and purification steps, ensuring high purity and yield .
化学反应分析
Bremelanotide undergoes several types of chemical reactions, including:
Oxidation: Bremelanotide can be oxidized to form disulfide bonds, which are crucial for its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of linear peptides.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties and activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include cyclic and linear peptide variants .
相似化合物的比较
Bremelanotide is unique compared to other similar compounds due to its specific action on melanocortin receptors. Similar compounds include:
Flibanserin: A centrally-acting agent used for the treatment of hypoactive sexual desire disorder. Unlike bremelanotide, flibanserin acts on serotonin receptors.
Melanotan II: Another melanocortin receptor agonist, primarily used for its tanning effects. .
Bremelanotide’s uniqueness lies in its targeted action on melanocortin receptors, making it a more effective and specific treatment for hypoactive sexual desire disorder.
属性
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBJDQSGDNCIV-MFVUMRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893711 | |
| Record name | Bremelanotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |
| Record name | Bremelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
189691-06-3 | |
| Record name | Bremelanotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bremelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bremelanotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREMELANOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















